Compound Description: BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily. It exhibited complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. This compound advanced to phase I clinical trials due to its in vivo efficacy, favorable pharmacokinetic profile, and preclinical safety profile. The crystal structure of BMS-777607 complexed with the tyrosine kinase domain of the hepatocyte growth factor receptor c-MET has been solved.
Compound Description: This compound is a Type II DFG-out inhibitor of RIPK3 kinase, identified through mechanistic studies and confirmed by protein crystallography. It represents a novel class of RIPK3 inhibitors targeting a previously unreported conformation of the kinase. Structure-based drug design based on this compound led to enhanced selectivity against key off-target kinases.
Compound Description: BMS-A is a drug candidate that displayed dose- and time-dependent vacuolar degeneration and necrosis of the adrenal cortex in rats upon oral administration. Pretreatment with 1-aminobenzotriazole (ABT), a non-specific P450 inhibitor, reduced this toxicity. Studies suggested that the toxicity is due to CYP11A1-mediated bioactivation, leading to the formation of reactive species and covalent binding to adrenal tissue proteins.
Compound Description: This compound and its novel crystalline forms are recognized for their therapeutic potential in treating chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of neutrophilic elastase activity.
Compound Description: Compound 4 serves as a key intermediate in synthesizing a series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives (compounds 5-11), investigated for their anti-inflammatory activity. In both in vitro and in vivo assays, compound 4 demonstrated potent anti-inflammatory effects comparable to leflunomide and malononitrilamide, its structural analogs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.